molecular formula C9H6F3N3S B2657970 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 10445-02-0

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2657970
CAS No.: 10445-02-0
M. Wt: 245.22
InChI Key: OWEVQLAGEVSZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound. Thiadiazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is toxic if swallowed, toxic in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form the intermediate, which is then cyclized to yield the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine
  • 3-(Trifluoromethyl)phenyl-1,2,4-thiadiazole
  • 5-(Trifluoromethyl)phenyl-1,3,4-oxadiazole

Uniqueness

5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the trifluoromethyl group and the thiadiazole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVQLAGEVSZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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